5-Chlorothiophene-3-sulfonamide
Overview
Description
5-Chlorothiophene-3-sulfonamide: is an aromatic sulfonamide compound with the molecular formula C4H4ClNO2S2 It is a derivative of thiophene, a five-membered sulfur-containing heterocycle, and features a sulfonamide group attached to the third position and a chlorine atom at the fifth position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-chlorothiophene with chlorosulfonic acid to form 5-chlorothiophene-3-sulfonyl chloride, which is then treated with ammonia to yield 5-Chlorothiophene-3-sulfonamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiophene-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the thiophene ring is coupled with other aromatic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5-Chlorothiophene-3-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials with specific electronic properties.
Biology and Medicine: This compound has shown potential as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes. It has been studied for its potential use in treating conditions such as glaucoma, epilepsy, and certain cancers .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-Chlorothiophene-3-sulfonamide as a carbonic anhydrase inhibitor involves the binding of the sulfonamide group to the active site of the enzyme. This interaction inhibits the enzyme’s activity by blocking the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes . The thiophene ring and chlorine atom contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Chlorothiophene-2-sulfonamide: Similar structure but with the sulfonamide group at the second position.
2,5-Dichlorothiophene-3-sulfonamide: Contains an additional chlorine atom at the second position.
Uniqueness: 5-Chlorothiophene-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups make it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-chlorothiophene-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJIEHRNSCJSPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303496 | |
Record name | 5-Chloro-3-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-42-8 | |
Record name | 5-Chloro-3-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887571-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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